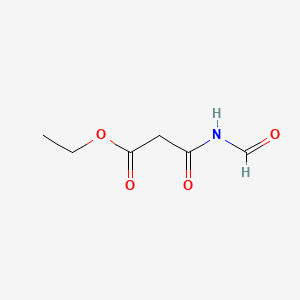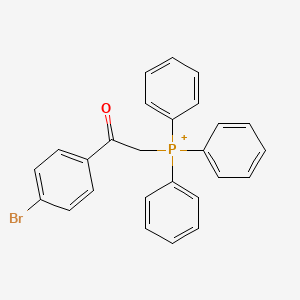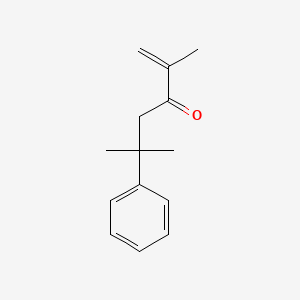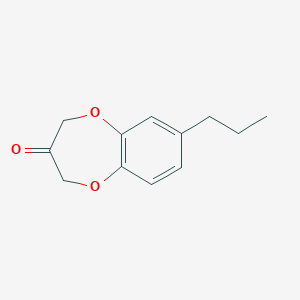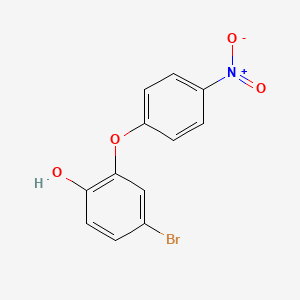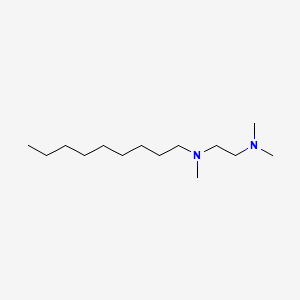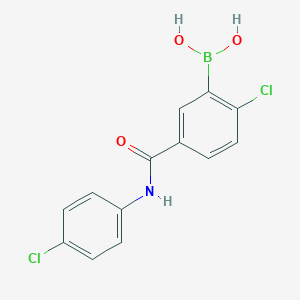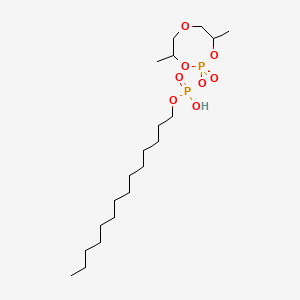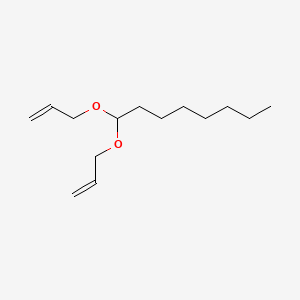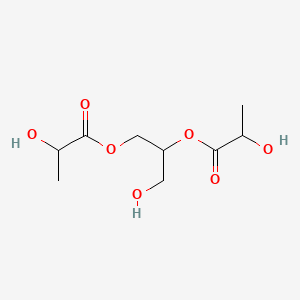
Silver metaborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver metaborate is a compound consisting of silver and metaborate ions It is a type of borate anion with the empirical formula BO₂⁻
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver metaborate can be synthesized through various methods. One common method involves the reaction of silver nitrate (AgNO₃) with sodium metaborate (NaBO₂) in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of this compound and sodium nitrate as a byproduct.
Industrial Production Methods: In industrial settings, this compound can be produced using a similar method but on a larger scale. The process involves mixing silver nitrate with sodium metaborate in large reactors, followed by filtration and purification to obtain the final product. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Silver metaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH₄) in an aqueous solution.
Substitution: this compound can undergo substitution reactions with halides, resulting in the formation of silver halides and metaborate salts.
Major Products Formed:
Oxidation: The major product is silver oxide (Ag₂O).
Reduction: The major product is elemental silver (Ag).
Substitution: The major products are silver halides (e.g., AgCl, AgBr) and corresponding metaborate salts.
Scientific Research Applications
Silver metaborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including the reduction of organic compounds.
Biology: this compound is studied for its antimicrobial properties and potential use in disinfectants and antimicrobial coatings.
Medicine: Research is ongoing to explore its potential in wound healing and as an antimicrobial agent in medical devices.
Industry: It is used in the production of silver nanoparticles, which have applications in electronics, catalysis, and materials science.
Mechanism of Action
The mechanism of action of silver metaborate involves the release of silver ions (Ag⁺), which interact with microbial cells. The silver ions can penetrate the cell membrane, leading to the disruption of cellular functions and ultimately cell death. This antimicrobial action is attributed to the interaction of silver ions with thiol groups in proteins and enzymes, leading to their inactivation.
Comparison with Similar Compounds
Sodium Metaborate (NaBO₂): Similar in structure but lacks the antimicrobial properties of silver metaborate.
Calcium Metaborate (Ca(BO₂)₂): Used in different industrial applications but does not have the same catalytic properties as this compound.
Lithium Metaborate (LiBO₂): Commonly used in analytical chemistry for sample preparation but does not exhibit the same level of reactivity as this compound.
Uniqueness: this compound is unique due to its combination of borate and silver ions, which impart both catalytic and antimicrobial properties. This makes it a versatile compound with applications across multiple fields.
Properties
CAS No. |
13465-88-8 |
|---|---|
Molecular Formula |
AgBO2 |
Molecular Weight |
150.68 g/mol |
IUPAC Name |
silver;oxido(oxo)borane |
InChI |
InChI=1S/Ag.BO2/c;2-1-3/q+1;-1 |
InChI Key |
LGXHAKXISCHJPE-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


